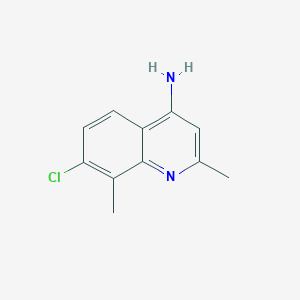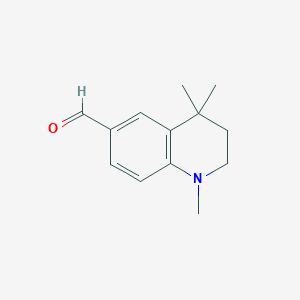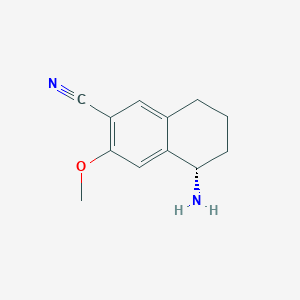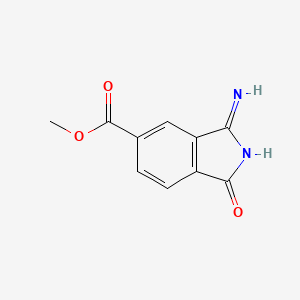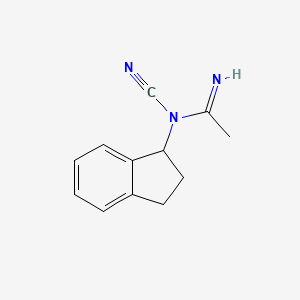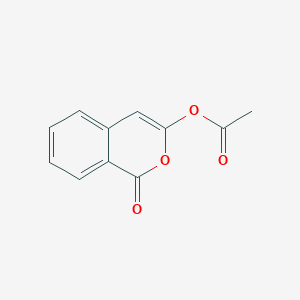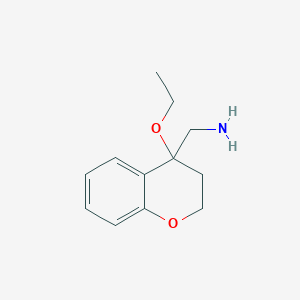
(4-Ethoxychroman-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxychroman-4-yl)methanamine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological and pharmaceutical activities. This compound features a chroman ring system with an ethoxy group at the 4-position and a methanamine group attached to the same carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxychroman-4-yl)methanamine typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized via Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Attachment of the Methanamine Group: The methanamine group can be introduced via reductive amination of the corresponding aldehyde or ketone using ammonia or an amine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxychroman-4-yl)methanamine undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of chroman-4-one derivatives.
Reduction: Formation of chroman-4-ylmethanol.
Substitution: Formation of various substituted chroman derivatives.
Scientific Research Applications
(4-Ethoxychroman-4-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (4-Ethoxychroman-4-yl)methanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxychroman-4-yl)methanamine
- (4-Propoxychroman-4-yl)methanamine
- (4-Butoxychroman-4-yl)methanamine
Uniqueness
(4-Ethoxychroman-4-yl)methanamine is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(4-ethoxy-2,3-dihydrochromen-4-yl)methanamine |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(9-13)7-8-14-11-6-4-3-5-10(11)12/h3-6H,2,7-9,13H2,1H3 |
InChI Key |
LHPIWTPXUCURFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCOC2=CC=CC=C21)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B15069445.png)
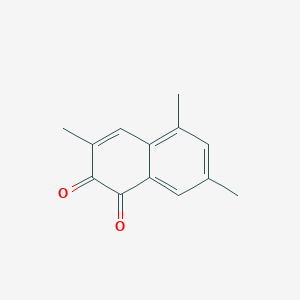
![3-methylchromeno[3,4-d]imidazol-4(3H)-one](/img/structure/B15069461.png)
![(Heptan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B15069463.png)
![Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15069467.png)
